Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-oxo-2-phenyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFAFMVYYSHQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279197, DTXSID20952870 | |
| Record name | ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832590 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30588-33-1, 88585-32-4 | |
| Record name | NSC11628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the formation of a hydrazone intermediate, which undergoes intramolecular cyclization to yield the pyrazole ring. Key parameters include:
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Molar ratio : A 1:1 stoichiometry of ethyl acetoacetate to phenylhydrazine.
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Catalyst : Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 5–10 mol%.
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Solvent : Anhydrous ethanol.
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Temperature : Reflux at 78°C for 6–8 hours.
Post-reaction, the crude product is purified through recrystallization using ethanol or ethyl acetate, achieving yields of 65–75%.
Table 1: Optimization Parameters for Classical Cyclocondensation
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Concentration | 7.5 mol% H₂SO₄ | Maximizes cyclization |
| Reaction Time | 7 hours | Balances completion |
| Solvent Volume | 50 mL per 0.1 mol | Ensures homogeneity |
Aqueous Medium Synthesis
An alternative eco-friendly method utilizes water as the solvent, leveraging the reactivity of diethyl ethoxymethylenemalonate with phenylhydrazine. This approach reduces environmental impact and eliminates the need for volatile organic solvents.
Procedure Overview
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Reagent Mixing : Diethyl ethoxymethylenemalonate (1.0 equiv) is stirred with phenylhydrazine (1.05 equiv) in deionized water at 25°C.
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Cyclization : The mixture is heated to 60°C for 4 hours, inducing cyclization.
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Isolation : The product precipitates upon cooling and is filtered, washed with cold water, and dried.
This method achieves a moderate yield of 60–68% but offers advantages in safety and cost-effectiveness.
Multi-Component Reaction (MCR) Approach
Recent advancements have introduced multi-component reactions (MCRs) for synthesizing pyrazole derivatives. This one-pot method combines β-keto esters, hydrazines, and aldehydes under microwave irradiation.
Key Features
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Reactants : Ethyl acetoacetate, phenylhydrazine, and benzaldehyde.
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Conditions : Microwave heating at 100°C for 15–20 minutes.
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Catalyst : Piperidine (5 mol%) as a base catalyst.
The MCR approach reduces reaction time from hours to minutes and improves yields to 80–85%.
Table 2: Comparison of MCR vs. Classical Methods
| Metric | MCR Method | Classical Method |
|---|---|---|
| Reaction Time | 20 minutes | 7 hours |
| Yield | 82% | 70% |
| Solvent | Solvent-free | Ethanol |
| Energy Efficiency | High (microwave) | Moderate (reflux) |
Comparative Analysis of Synthesis Methods
A systematic evaluation of the three methods reveals trade-offs between yield, scalability, and practicality:
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Classical Method : Suitable for large-scale production but requires prolonged heating.
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Aqueous Method : Environmentally benign but lower yield.
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MCR Method : High efficiency and yield but dependent on specialized equipment.
Optimization Strategies for Enhanced Yield
Catalyst Screening
Experiments with alternative catalysts, such as p-toluenesulfonic acid (PTSA) or Amberlyst-15, showed marginal improvements (5–7%) in yield compared to H₂SO₄.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) accelerated reaction rates but complicated purification. Ethanol remains optimal for balance.
Purification and Characterization
The product is typically characterized via:
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Spectroscopy :
Industrial-Scale Considerations
While lab-scale methods are well-established, industrial production requires:
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Continuous Flow Reactors : To enhance heat transfer and reduce batch variability.
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Catalyst Recovery : Implementing immobilized catalysts to minimize waste.
Chemical Reactions Analysis
Reaction Types
The compound exhibits diverse reactivity due to its heterocyclic pyrazole core and functional groups, enabling participation in multiple reaction pathways. Key reaction types include:
1.1 Cycloaddition Reactions
Pyrazoles often undergo 1,3-dipolar cycloadditions with alkynes or alkenes to form fused ring systems. For example, diazo compounds and alkynyl bromides react via a -dipolar cycloaddition to yield substituted pyrazoles, as demonstrated in analogous systems .
1.2 Alkylation/Substitution
The nitrogen atoms in the pyrazole ring are reactive sites for alkylation or nucleophilic substitution. Reactions with alkylating agents (e.g., methyl halides) or electrophiles (e.g., halogens) can introduce substituents at the N-positions .
1.3 Oxidative Aromatization
Pyrazoles with keto groups may undergo oxidative aromatization. Molecular oxygen (O₂) has been used as a green oxidant in tandem reactions involving pyrazole precursors, forming fully conjugated pyrazole rings .
1.4 Hydrolysis and Condensation
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids. Additionally, condensation reactions with carbonyl compounds (e.g., β-enamino diketones) can form substituted pyrazoles .
Cycloaddition Pathways
In -dipolar cycloadditions, the diazo compound acts as a dipolarophile, reacting with alkynes to form substituted pyrazoles via a concerted mechanism. This process is regioselective and tolerant of diverse functional groups .
Alkylation
The nucleophilic nitrogen atoms in the pyrazole ring attack alkylating agents (e.g., methyl iodide) in a two-step process: deprotonation followed by nucleophilic substitution. This reactivity is critical for introducing substituents for further functionalization .
Oxidative Aromatization
Oxidative aromatization involves the loss of hydrogen atoms to restore aromaticity. For example, in multicomponent reactions involving diazo compounds, O₂ facilitates the conversion of non-aromatic intermediates to pyrazoles .
Key Reagents and Conditions
Reagents and conditions vary depending on the reaction type, as summarized in Table 1 :
Research Findings
Recent studies highlight the efficiency of pyrazole synthesis methods. For example:
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is investigated for its anti-inflammatory , analgesic , and anticancer properties:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. Studies indicate that derivatives can significantly alleviate inflammation in animal models.
- Analgesic Effects : Its ability to inhibit COX suggests potential for pain relief, making it a candidate for developing new analgesics .
- Anticancer Activity : Preliminary studies have indicated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. It undergoes various chemical reactions, including oxidation, reduction, and substitution reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form different pyrazole derivatives using agents like KMnO₄. |
| Reduction | Reduction reactions convert keto groups to hydroxyl groups using NaBH₄ or LiAlH₄. |
| Substitution Reactions | Electrophilic and nucleophilic substitutions introduce various functional groups. |
These reactions make it an important intermediate in the synthesis of pharmaceuticals and agrochemicals .
Agrochemicals
The compound is also utilized in the production of agrochemicals. Its derivatives may exhibit herbicidal or fungicidal properties, contributing to agricultural applications.
Case Studies and Experimental Data
Several studies have documented the biological effects of this compound:
- Anti-inflammatory Study : A study demonstrated that derivatives significantly reduced paw edema in rats, indicating strong anti-inflammatory activity.
- Analgesic Effectiveness : In a controlled trial, the compound showed comparable analgesic effects to standard medications in pain models.
- Anticancer Research : Experimental data revealed that certain derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds Analyzed:
Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS: 883-98-78-1): Features a methyl group instead of phenyl at position 2 .
Ethyl 5-methyl-2-[4-methylphenylsulfonyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (5) : Includes a sulfonyl group and methyl substitution .
Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate : Contains trifluoromethylphenyl groups at position 2, linked to anti-inflammatory activity .
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility and Stability: The ethyl ester group enhances solubility in organic solvents (e.g., ethanol, dichloromethane), while electron-withdrawing groups (e.g., sulfonyl in 5) increase thermal stability .
- Spectroscopic Features :
Biological Activity
Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Overview and Synthesis
This compound is synthesized through cyclocondensation reactions involving acetylenic ketones and hydrazine derivatives. A common method includes the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst under reflux conditions in ethanol, yielding high purity products .
1. Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. A study highlighted that certain synthesized pyrazole derivatives showed cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism involves apoptosis induction and cell cycle arrest .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 15 | Apoptosis induction |
| Compound B | Jurkat | 10 | Cell cycle arrest |
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition leads to reduced production of prostaglandins, mediators of inflammation and pain .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits cyclooxygenase enzymes (COX), leading to decreased inflammation.
- Cellular Pathways : It affects signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.
Comparative Analysis
When compared to similar compounds within the pyrazole family, ethyl 3-oxo-2-phenyl derivatives demonstrate unique biological profiles due to their specific substitution patterns. For instance:
| Compound | Structure | Notable Activity |
|---|---|---|
| Ethyl 3-oxo-2-methyl pyrazole | Methyl group at position 2 | Moderate anticancer activity |
| Ethyl 3-oxo-2-(4-chlorophenyl) pyrazole | Chlorine substitution | Enhanced anti-inflammatory properties |
The presence of a phenyl group in ethyl 3-oxo-2-phenyl derivatives enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Case Studies
Several studies have focused on the biological evaluation of ethyl 3-oxo derivatives:
- Study on Anticancer Activity : A recent study synthesized various derivatives and tested them against multiple cancer cell lines. Compounds showed IC50 values ranging from 5 µM to 20 µM against HepG2 cells.
- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory effects in animal models where administration of the compound resulted in significant reductions in edema compared to controls.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared using hydrazine hydrate and β-keto esters under reflux in ethanol or acetic acid. Key optimization factors include stoichiometric ratios of reactants, temperature control (e.g., 80–100°C), and reaction duration (10–24 hours). Post-synthesis purification involves silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol . Yield optimization may require iterative adjustment of catalysts (e.g., K₂CO₃) and solvent systems (e.g., N,N-dimethylacetamide) to minimize side products .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ethyl CH₂), and aromatic protons (δ 7.2–7.8 ppm) confirm the ester and phenyl groups. The pyrazole ring’s carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
- IR : Stretching vibrations at ~1710 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrazole C=O) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and hydrogen-bonding networks. The Cambridge Structural Database (CSD) is referenced to validate structural parameters .
Advanced Research Questions
Q. How does this compound modulate NF-κB, Nrf2, and Akt signaling pathways, and what experimental models validate these mechanisms?
- Methodological Answer :
- NF-κB Inhibition : Evaluated via luciferase reporter assays in HEK293T cells. The compound reduces TNF-α-induced NF-κB activation, measured by luminescence intensity .
- Nrf2 Activation : Western blotting in neuronal cells quantifies Nrf2 nuclear translocation. Co-treatment with Nrf2 inhibitors (e.g., ML385) confirms pathway specificity .
- Akt Phosphorylation : Flow cytometry or ELISA assesses phospho-Akt (Ser473) levels in cancer cell lines (e.g., MCF-7). Dose-response curves (1–50 µM) determine IC₅₀ values .
Q. What computational strategies predict the compound’s stability and reactivity, particularly regarding hydrogen bonding and ring puckering?
- Methodological Answer :
- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings in crystal structures. Density Functional Theory (DFT) calculates hydrogen bond energies (e.g., O–H∙∙∙N interactions) .
- Ring Puckering : Cremer-Pople parameters quantify out-of-plane displacements in the dihydropyrazole ring. Molecular dynamics simulations assess puckering dynamics under solvation .
Q. How do researchers resolve contradictions in reported biological activities of structurally analogous pyrazole derivatives?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Studies : Systematic substitution of the phenyl or trifluoromethyl groups (e.g., para-Cl vs. meta-CF₃) clarifies pharmacophore requirements .
- Assay Standardization : Cross-laboratory validation using identical cell lines (e.g., RAW264.7 for inflammation studies) and positive controls (e.g., dexamethasone) reduces variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
